molecular formula C19H18N2O7S B13854594 O4-Desmethyl O3-Desethyl Apremilast

O4-Desmethyl O3-Desethyl Apremilast

Cat. No.: B13854594
M. Wt: 418.4 g/mol
InChI Key: RQNCFCQNLOYEHC-AWEZNQCLSA-N
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Description

O4-Desmethyl O3-Desethyl Apremilast is a derivative of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor approved for treating plaque psoriasis and psoriatic arthritis. Structurally, it is characterized by the removal of a methyl group at the O4 position and an ethyl group at the O3 position of the parent compound. Its molecular formula is C₁₉H₁₈N₂O₇S, with a molecular weight of 418.42 g/mol . This compound is classified as a pharmaceutical impurity, essential for quality control during drug manufacturing.

Apremilast itself (C₂₂H₂₄N₂O₇S, MW 460.5 g/mol) functions by inhibiting PDE4, elevating intracellular cAMP levels, and modulating pro-inflammatory cytokines like TNF-α and IL-17 . Its derivatives, including O4-Desmethyl O3-Desethyl Apremilast, are critical for understanding metabolic pathways, stability, and safety profiles.

Properties

Molecular Formula

C19H18N2O7S

Molecular Weight

418.4 g/mol

IUPAC Name

N-[2-[(1R)-1-(3,4-dihydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C19H18N2O7S/c1-10(22)20-13-5-3-4-12-17(13)19(26)21(18(12)25)14(9-29(2,27)28)11-6-7-15(23)16(24)8-11/h3-8,14,23-24H,9H2,1-2H3,(H,20,22)/t14-/m0/s1

InChI Key

RQNCFCQNLOYEHC-AWEZNQCLSA-N

Isomeric SMILES

CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)[C@@H](CS(=O)(=O)C)C3=CC(=C(C=C3)O)O

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C(CS(=O)(=O)C)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O4-Desmethyl O3-Desethyl Apremilast involves multiple steps, starting from the parent compound Apremilast. The process typically includes selective demethylation and deethylation reactions. Specific reagents and conditions for these reactions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for O4-Desmethyl O3-Desethyl Apremilast are not widely documented. it is generally produced in research laboratories and pharmaceutical companies for use in analytical method development, method validation, and quality control applications .

Chemical Reactions Analysis

Types of Reactions

O4-Desmethyl O3-Desethyl Apremilast can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of O4-Desmethyl O3-Desethyl Apremilast include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

O4-Desmethyl O3-Desethyl Apremilast is primarily used in scientific research for:

Mechanism of Action

The mechanism of action of O4-Desmethyl O3-Desethyl Apremilast is similar to that of Apremilast. It inhibits the enzyme phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP levels results in the down-regulation of inflammatory mediators and an increase in anti-inflammatory cytokines .

Comparison with Similar Compounds

Structural Modifications

The table below compares structural features and physicochemical properties of O4-Desmethyl O3-Desethyl Apremilast with Apremilast and related impurities:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Modifications Melting Point (°C)
Apremilast C₂₂H₂₄N₂O₇S 460.5 Parent compound with O3-ethoxy, O4-methoxy Not reported
O3-Desethyl Apremilast C₂₀H₂₀N₂O₇S 432.45 Removal of ethyl group at O3 115
O4-Desmethyl O3-Desethyl Apremilast C₁₉H₁₈N₂O₇S 418.42 Removal of ethyl (O3) and methyl (O4) groups Not reported
N-Desacetyl O4-Desmethyl O3-Desethyl Apremilast C₁₇H₁₆N₂O₆S 376.38 Additional removal of acetyl group Not reported

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Chromatographic Behavior

Structural modifications significantly impact chromatographic separation. For example, Apremilast and its derivatives exhibit distinct retention times due to altered polarity. In polar organic mode, O4-Desmethyl O3-Desethyl Apremilast’s reduced hydrophobicity (from demethylation/desethylation) may result in shorter retention compared to the parent compound .

Pharmacological and Metabolic Considerations

Enzymatic Inhibition and Potency

Apremilast’s efficacy stems from its PDE4 inhibition (IC₅₀ = 74 nM for PDE4 activity; IC₅₀ = 104–110 nM for TNF-α suppression) . The loss of methoxy and ethoxy groups likely disrupts binding to PDE4’s catalytic domain, rendering it pharmacologically inactive.

Metabolic Pathways

Apremilast undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, producing multiple metabolites, including O3-Desethyl and O4-Desmethyl derivatives. These metabolites are typically less active and excreted renally.

Comparative Data with Other Apremilast Derivatives

Key Impurities of Apremilast

Impurity Name Molecular Formula Molecular Weight (g/mol) Structural Feature
4-Amino-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)isoindoline-1,3-dione C₂₂H₂₃N₃O₇S 473.5 Amino substitution at isoindoline ring
(S)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-7-hydroxy-1,3-dioxoisoindolin-4-yl)acetamide C₂₂H₂₄N₂O₈S 476.5 Hydroxyl group at position 7
2-Ethoxy-1-methoxy-4-(2-methylsulfonylethenyl)benzene C₁₂H₁₆O₄S 256.32 Simplified aromatic backbone

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Functional Implications

  • 4-Amino derivative: Potential for altered binding to PDE4 due to amino group interaction.
  • Hydroxylated derivative : Increased polarity may reduce blood-brain barrier penetration.
  • Simplified aromatic backbone : Likely inactive due to loss of critical pharmacophore elements.

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